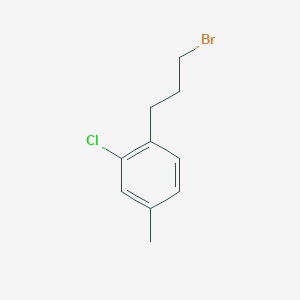
1-(3-Bromopropyl)-2-chloro-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2-chloro-4-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromopropyl group, a chlorine atom, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-chloro-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-chloro-4-methylbenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as toluene or xylene and is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions: 1-(3-Bromopropyl)-2-chloro-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include hydrocarbons.
科学的研究の応用
1-(3-Bromopropyl)-2-chloro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, including polymers and resins.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-4-methylbenzene depends on its specific application. In nucleophilic substitution reactions, the bromopropyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
類似化合物との比較
1-(3-Bromopropyl)-2-chlorobenzene: Lacks the methyl group, resulting in different reactivity and applications.
1-(3-Bromopropyl)-4-methylbenzene:
1-(3-Bromopropyl)-2,4-dichlorobenzene: Contains an additional chlorine atom, leading to increased reactivity and different applications.
Uniqueness: 1-(3-Bromopropyl)-2-chloro-4-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and specialized industrial processes.
生物活性
1-(3-Bromopropyl)-2-chloro-4-methylbenzene, a compound with the chemical formula C₉H₁₁BrCl, is a halogenated aromatic hydrocarbon. Its structure consists of a bromopropyl group and a chloro-methylbenzene moiety, which may confer specific biological activities. This article delves into the biological activity of this compound, examining its potential effects on various biological systems, mechanisms of action, and relevant case studies.
- Molecular Weight : 227.54 g/mol
- Melting Point : Not extensively documented; further studies required.
- Solubility : Limited solubility in water; soluble in organic solvents.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Properties
- Some halogenated compounds exhibit antimicrobial activity due to their ability to disrupt cellular membranes or inhibit enzymatic functions. Studies suggest that similar compounds can inhibit bacterial growth, although specific data on this compound remains limited.
-
Cytotoxic Effects
- Halogenated aromatic compounds often display cytotoxic properties against various cancer cell lines. For instance, compounds with bromine and chlorine substituents have been associated with apoptosis induction in tumor cells.
-
Endocrine Disruption
- Compounds with similar structures have been studied for their potential endocrine-disrupting effects. They may interfere with hormone signaling pathways, leading to reproductive and developmental issues in wildlife and humans.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress by generating ROS, leading to cellular damage.
- Enzyme Inhibition : The presence of halogens may allow for interaction with enzyme active sites, inhibiting their function.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.
Case Study Analysis
-
Antimicrobial Activity Study
- A study evaluated the antimicrobial efficacy of various halogenated compounds against Escherichia coli and Staphylococcus aureus. Results indicated that certain brominated derivatives exhibited significant inhibition zones compared to controls, suggesting potential for further exploration of this compound in this context .
- Cytotoxicity Assay
Data Table: Biological Activity Summary
特性
分子式 |
C10H12BrCl |
|---|---|
分子量 |
247.56 g/mol |
IUPAC名 |
1-(3-bromopropyl)-2-chloro-4-methylbenzene |
InChI |
InChI=1S/C10H12BrCl/c1-8-4-5-9(3-2-6-11)10(12)7-8/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
KHVXWYIXOFRDOB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CCCBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















